Acinetobactin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

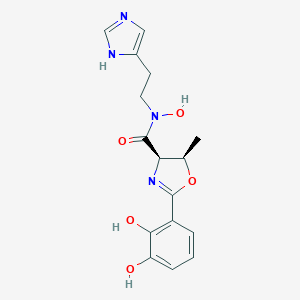

Acinetobactin is a complex organic compound that belongs to the class of oxazolecarboxamides. This compound features a unique structure with multiple functional groups, including an oxazole ring, a dihydroxyphenyl group, and an imidazole ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acinetobactin typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole ring, followed by the introduction of the dihydroxyphenyl group and the imidazole ring. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms.

化学反応の分析

Types of Reactions

Acinetobactin can undergo various types of chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyphenyl group may yield quinones, while reduction of the oxazole ring may produce dihydrooxazole derivatives.

科学的研究の応用

Chemistry

In chemistry, Acinetobactin is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interactions with biomolecules.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Industry

In industry, such compounds may be used in the development of new materials, pharmaceuticals, and agrochemicals.

作用機序

The mechanism of action of Acinetobactin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

類似化合物との比較

Similar Compounds

Similar compounds include other oxazolecarboxamides and derivatives with different substituents on the oxazole ring or other functional groups. Examples include:

- 4-Oxazolecarboxamide derivatives with different alkyl or aryl groups.

- Compounds with variations in the dihydroxyphenyl group or imidazole ring.

Uniqueness

The uniqueness of Acinetobactin lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and reactivity compared to other similar compounds.

生物活性

Acinetobactin is a crucial siderophore produced by Acinetobacter baumannii, a multidrug-resistant pathogen known for its significant role in hospital-acquired infections. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for virulence and therapeutic strategies.

Overview of this compound

Definition and Structure

this compound is a low-molecular-weight iron chelator that facilitates iron acquisition in environments where this essential nutrient is limited. Its structure, which includes unique functional groups, allows it to bind iron with high affinity, thus supporting bacterial growth and survival in hostile conditions.

Biological Role in Acinetobacter baumannii

Iron Acquisition

The primary function of this compound is to sequester iron from the host's immune defenses. A. baumannii can produce multiple siderophores; however, this compound is critical for utilizing host-derived iron sources such as transferrin and lactoferrin. Disruption of this compound biosynthesis significantly impairs the bacterium's ability to survive in serum and during infections, as demonstrated in murine models of bacteremia .

Virulence Factors

Research indicates that this compound is essential for the virulence of A. baumannii. Studies involving isogenic mutant strains lacking this compound biosynthetic genes (e.g., entA, basG) showed a marked reduction in pathogenicity during infections in both Galleria mellonella and murine models . The loss of this compound production correlates with decreased survival rates and virulence, highlighting its importance as a target for therapeutic intervention.

Case Study 1: Murine Bacteremia Model

In a controlled study, mice infected with A. baumannii strains deficient in this compound exhibited significantly higher mortality rates compared to those infected with wild-type strains. The study concluded that this compound is indispensable for the pathogen's survival in vivo, especially under iron-restricted conditions .

Case Study 2: Phenotypic Analysis of Mutants

An extensive phenotypic analysis was conducted on nineteen isogenic mutants of A. baumannii ATCC 17978. Mutants lacking specific genes involved in this compound synthesis demonstrated impaired growth and reduced virulence. This research underscores the potential of targeting the this compound biosynthetic pathway for developing new antimicrobial agents .

Biosynthetic Pathway

The biosynthesis of this compound involves several key enzymes encoded by genes within the this compound cluster. The pathway includes steps for precursor synthesis, modification, and exportation of the siderophore. Inhibition at any point in this pathway could effectively reduce the virulence of A. baumannii.

Transport Mechanism

Once synthesized, this compound is transported across the bacterial membrane via specific receptors. The gene bauA, responsible for encoding an this compound receptor, has been identified as critical for iron uptake and bacterial pathogenesis . Understanding these mechanisms offers insights into potential therapeutic targets.

Implications for Therapeutics

Given the essential role of this compound in the virulence of A. baumannii, it presents an attractive target for novel therapeutic strategies. Approaches may include:

- Inhibitors of Biosynthesis : Compounds designed to inhibit key enzymes involved in the biosynthetic pathway could effectively starve the bacteria of iron.

- Receptor Blockers : Targeting transport mechanisms may prevent the uptake of this compound-bound iron.

- Combination Therapies : Utilizing traditional antibiotics alongside this compound inhibitors could enhance treatment efficacy against multidrug-resistant strains.

特性

IUPAC Name |

(4R,5R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5/c1-9-13(16(23)20(24)6-5-10-7-17-8-18-10)19-15(25-9)11-3-2-4-12(21)14(11)22/h2-4,7-9,13,21-22,24H,5-6H2,1H3,(H,17,18)/t9-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWIGDCVHNNXFS-NOZJJQNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160472-93-5 |

Source

|

| Record name | Acinetobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。